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Compound of Interest

Compound Name: 8-Quinolinecarboxaldehyde

Cat. No.: B1295770 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 8-Quinolinecarboxaldehyde, a pivotal

heterocyclic building block in medicinal chemistry and materials science. This document

outlines its molecular structure, physicochemical properties, synthesis, and key applications,

with a focus on experimental protocols and logical workflows relevant to research and

development.

Core Molecular and Physical Properties
8-Quinolinecarboxaldehyde is an aromatic compound characterized by a quinoline ring

system with an aldehyde group at the 8-position. This unique substitution pattern imparts

significant reactivity and makes it a valuable precursor for the synthesis of a wide array of more

complex molecules.
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Property Value Source(s)

Molecular Formula C₁₀H₇NO --INVALID-LINK--

Molecular Weight 157.17 g/mol --INVALID-LINK--

IUPAC Name quinoline-8-carbaldehyde --INVALID-LINK--

CAS Number 38707-70-9 --INVALID-LINK--

Appearance
Off-white to yellow or green

powder/crystal
--INVALID-LINK--

Melting Point 95-96 °C --INVALID-LINK--

Boiling Point (Predicted) 314.3±15.0 °C --INVALID-LINK--

Density (Predicted) 1.223±0.06 g/cm³ --INVALID-LINK--

Solubility Insoluble in water --INVALID-LINK--

SMILES
C1=CC2=C(C(=C1)C=O)N=C

C=C2
--INVALID-LINK--

InChIKey
OVZQVGZERAFSPI-

UHFFFAOYSA-N
--INVALID-LINK--

Molecular Structure
The structure of 8-Quinolinecarboxaldehyde, featuring a fused benzene and pyridine ring

with a formyl group, is a key determinant of its chemical reactivity.

Caption: Molecular structure of 8-Quinolinecarboxaldehyde.

Experimental Protocols
Detailed methodologies for the synthesis and derivatization of 8-Quinolinecarboxaldehyde
are crucial for its application in research.

Synthesis of 8-Quinolinecarboxaldehyde via Oxidation
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A common method for the synthesis of 8-Quinolinecarboxaldehyde is the oxidation of 8-

methylquinoline.

Materials:

8-Methylquinoline

Selenium Dioxide (SeO₂)

Dioxane

Nitrogen gas

Silica gel for column chromatography

Petroleum ether and Ethyl acetate

Procedure:

Dissolve 8-methylquinoline in dioxane in a round-bottom flask.

Heat the solution to 60°C with stirring.

Carefully add selenium dioxide to the solution.

Increase the temperature to 80°C and reflux the mixture for approximately 10 hours under a

nitrogen atmosphere.[1]

After the reaction is complete, cool the mixture to room temperature.

Filter the resulting precipitate and wash it with dioxane and dichloromethane.

Dry the crude product under vacuum.

Purify the crude product using silica gel column chromatography with a suitable eluent

system (e.g., petroleum ether:ethyl acetate).[1]

Synthesis of Schiff Base Derivatives
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The aldehyde functional group of 8-Quinolinecarboxaldehyde readily undergoes

condensation with primary amines to form Schiff bases, which are important ligands in

coordination chemistry and possess biological activities.[2][3]

Materials:

8-Quinolinecarboxaldehyde

Primary amine (e.g., aniline)

Absolute ethanol

Glacial acetic acid (catalytic amount)

Procedure:

Dissolve 8-Quinolinecarboxaldehyde (1 equivalent) in absolute ethanol in a round-bottom

flask.[2]

Add the primary amine (1 equivalent) to the solution.[2]

Add a catalytic amount (2-3 drops) of glacial acetic acid.[2]

Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.[2]

Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base

product will often precipitate.[2]

If precipitation does not occur, remove the solvent under reduced pressure.

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[3]

Logical Workflow for Drug Discovery Application
8-Quinolinecarboxaldehyde and its derivatives are extensively studied for their potential as

therapeutic agents, particularly in anticancer and antimicrobial applications.[4][5][6][7] The
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following workflow illustrates a typical path from synthesis to biological evaluation.
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Caption: A typical workflow in drug discovery using 8-Quinolinecarboxaldehyde.

Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and

characterization of 8-Quinolinecarboxaldehyde. While direct experimental data can be
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vendor-specific, predicted data based on analogous structures provide a reliable reference.[8]

[9]

Predicted ¹H NMR Data:

~10.5 ppm (s, 1H): Aldehyde proton (-CHO)

~8.9 ppm (d, 1H): Aromatic proton

~8.1-8.3 ppm (d, 1H): Aromatic proton

~7.5-7.8 ppm (m, 3H): Aromatic protons

Predicted ¹³C NMR Data:

~190-200 ppm: Carbonyl carbon (-CHO)

~120-150 ppm: Aromatic carbons

Key IR Absorption Bands:

~1680-1700 cm⁻¹: Strong C=O stretching vibration of the aldehyde.

~2720 and ~2820 cm⁻¹: C-H stretching vibrations of the aldehyde proton.

Mass Spectrometry:

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the

molecular weight of 171.19 g/mol .

Key fragmentation peaks may include (M-H) at m/z 170 and (M-CO) at m/z 143.[9]

This technical guide serves as a foundational resource for professionals engaged in research

and development involving 8-Quinolinecarboxaldehyde. The provided data and protocols are

intended to facilitate further exploration and application of this versatile chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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